3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyrazole ring, and a pyridazine moiety, making it a molecule of interest for medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins in the body . The nature of these interactions is likely due to the unique structure of the compound, which allows it to bind to specific sites on these biomolecules.
Cellular Effects
3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide has been shown to have effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with 3,4,5-trimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones under acidic conditions.
Synthesis of the Pyridazine Moiety: The pyridazine ring is formed by reacting the pyrazole derivative with appropriate nitriles or hydrazines, often under reflux conditions with catalysts such as palladium or copper.
Coupling Reactions: The pyridazine-pyrazole intermediate is then coupled with 4-aminophenylbenzenesulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or sulfides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could be a candidate for developing new drugs, particularly those targeting enzymes or receptors involved in diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar structures but different substituents.
Pyrazole Derivatives: Compounds containing the pyrazole ring but with variations in the attached groups.
Pyridazine Compounds: Molecules featuring the pyridazine ring with different functional groups.
Uniqueness
What sets 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for exploring various chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-6-5-7-21(14-15)32(30,31)28-20-10-8-19(9-11-20)24-22-12-13-23(26-25-22)29-18(4)16(2)17(3)27-29/h5-14,28H,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFUKGVTBNBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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